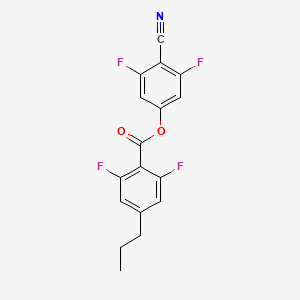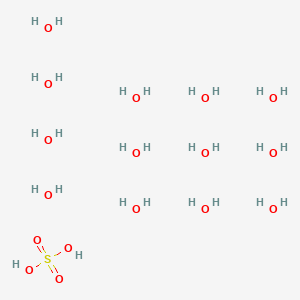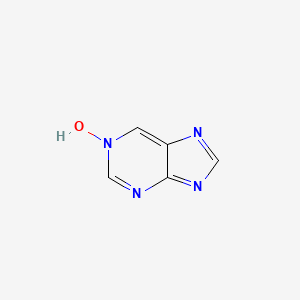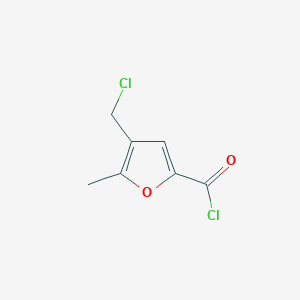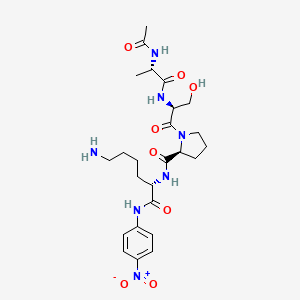
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide is a complex peptide compound It is composed of several amino acids linked together in a specific sequence, with an acetyl group at the N-terminus and a nitrophenyl group attached to the lysine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve nucleophilic reagents.
Major Products Formed
Oxidation: Products may include nitro derivatives or oxidized peptide fragments.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the specific substituent introduced.
Aplicaciones Científicas De Investigación
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in drug design and delivery.
Industry: Utilized in the development of novel materials and biochemical assays.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide involves its interaction with specific molecular targets. The nitrophenyl group may play a role in binding to receptors or enzymes, while the peptide backbone can influence the compound’s overall conformation and activity. Pathways involved may include signal transduction and protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide
- N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
Uniqueness
N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
194670-72-9 |
|---|---|
Fórmula molecular |
C25H37N7O8 |
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H37N7O8/c1-15(27-16(2)34)22(35)30-20(14-33)25(38)31-13-5-7-21(31)24(37)29-19(6-3-4-12-26)23(36)28-17-8-10-18(11-9-17)32(39)40/h8-11,15,19-21,33H,3-7,12-14,26H2,1-2H3,(H,27,34)(H,28,36)(H,29,37)(H,30,35)/t15-,19-,20-,21-/m0/s1 |
Clave InChI |
FVTXZRWRPPIWRL-ZEWNOJEFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)
![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
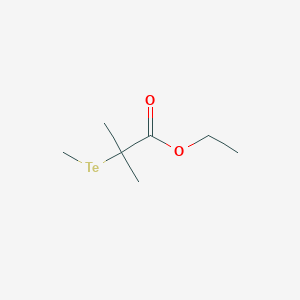
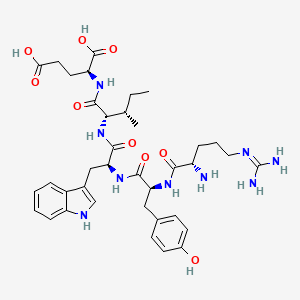
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
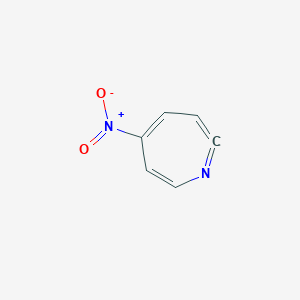
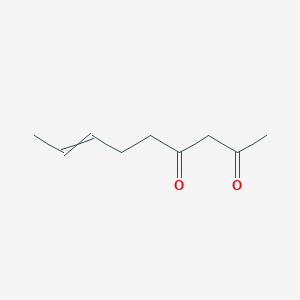
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
